molecular formula C6H12ClNO2S B12509823 S-Allyl cysteine hydrochloride

S-Allyl cysteine hydrochloride

Cat. No.: B12509823
M. Wt: 197.68 g/mol
InChI Key: MUWHAKBPQQAEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Allyl cysteine hydrochloride is an organosulfur compound derived from garlic. It is the S-allylated derivative of the amino acid cysteine. This compound is known for its various biological activities, including antioxidant, anticancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Allyl cysteine hydrochloride can be synthesized through the reaction of cysteine with allyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the cysteine, allowing it to react with allyl chloride to form S-allyl cysteine. The hydrochloride salt is then formed by reacting the product with hydrochloric acid .

Industrial Production Methods

In industrial settings, this compound can be produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

S-Allyl cysteine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Allyl cysteine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of S-Allyl cysteine hydrochloride involves its antioxidant properties. It acts as a free radical scavenger, reducing oxidative stress in cells. The compound also influences the expression of various enzymes involved in hydrogen sulfide metabolism, such as 3-mercaptopyruvate sulfurtransferase, cystathionine γ-lyase, and cystathionine β-synthase . These enzymes play a role in cellular signaling and homeostasis, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Allyl cysteine hydrochloride is unique due to its specific biological activities and its ability to modulate hydrogen sulfide metabolism. Its antioxidant and anticancer properties make it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

2-amino-3-prop-2-enylsulfanylpropanoic acid;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H

InChI Key

MUWHAKBPQQAEDT-UHFFFAOYSA-N

Canonical SMILES

C=CCSCC(C(=O)O)N.Cl

Origin of Product

United States

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